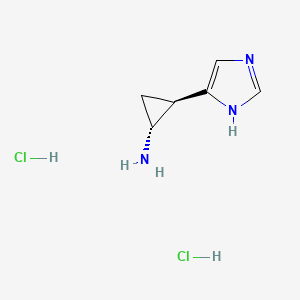

(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride

Description

“(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride” is a bicyclic organic compound featuring a cyclopropane ring fused to an imidazole moiety, with an amine group at the 1-position. Its molecular formula is C₆H₁₁Cl₂N₃, and it has a molecular weight of 196.08 g/mol . The compound is synthesized as a racemic mixture (rac-) and is provided as a dihydrochloride salt with a purity of 95% .

The cyclopropane ring confers structural rigidity, which may enhance binding specificity in biological systems, while the imidazole group offers hydrogen-bonding and coordination capabilities. These features suggest utility in drug discovery, such as in protease inhibitors or neuromodulators .

Properties

IUPAC Name |

(1R,2R)-2-(1H-imidazol-5-yl)cyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-5-1-4(5)6-2-8-3-9-6;;/h2-5H,1,7H2,(H,8,9);2*1H/t4-,5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXDXCXYKISHBA-ALUAXPQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CN=CN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CN=CN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

Introduction of the Imidazole Group: The imidazole ring can be introduced via a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with a cyclopropane intermediate.

Amine Functionalization: The amine group can be introduced through reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent.

Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.

Substitution: The imidazole ring can participate in electrophilic substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

Oxidation Products: Imine derivatives or oxides.

Reduction Products: Dihydroimidazole derivatives.

Substitution Products: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds similar to (1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride. For instance, imidazole derivatives have shown promising results as inhibitors of cancer cell proliferation. A study evaluating a related compound demonstrated significant antitumor activity against various human cancer cell lines, indicating that similar structural frameworks may exhibit comparable efficacy .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of imidazole-based compounds. These compounds often demonstrate activity against a range of pathogens due to their ability to interact with microbial enzymes and disrupt cellular processes. The dihydrochloride form enhances solubility and bioavailability, making it suitable for further antimicrobial studies .

Neurological Applications

Imidazole derivatives are also being explored for their neuroprotective effects. Their ability to modulate neurotransmitter systems could be beneficial in treating conditions such as anxiety and depression. Preliminary studies suggest that this compound may influence serotonin receptors, leading to potential anxiolytic effects .

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized several imidazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition rates, with some achieving IC50 values below 20 μM against breast and colon cancer cells .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial effects of imidazole derivatives, including this compound. The study demonstrated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The amine group can form hydrogen bonds with receptor sites, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

5-methyl-2-(2-phenylethyl)imidazo[1,2-a]pyridin-3-amine hydrochloride

- Key Differences : Replaces the cyclopropane ring with an imidazo-pyridine scaffold and adds a phenylethyl group.

- However, the increased molecular weight (273.76 vs. 196.08) could reduce solubility .

(2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrochloride

- Key Differences: Substitutes the cyclopropane-amine with a hydroxy-propanoic acid chain.

- Implications : The carboxylic acid group introduces pH-dependent ionization, which could affect membrane permeability. The hydroxy group offers additional hydrogen-bonding sites, making this compound suitable for metal coordination (e.g., in metalloenzyme inhibition) .

rac-(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol

- Key Differences : Replaces imidazole with piperazine and cyclopropane with cyclopentane.

- Implications : Piperazine’s basic nitrogen atoms could enhance solubility in acidic environments. The cyclopentane ring’s flexibility compared to cyclopropane might reduce target specificity but improve synthetic accessibility .

Biological Activity

(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, commonly referred to as rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine, is a compound with significant biological activity. Its molecular formula is CHN·2HCl, and it has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology.

The compound has a molecular weight of 196 Da and features a polar surface area of 55 Ų. It possesses two hydrogen bond donors and two acceptors, which contribute to its solubility and interaction with biological targets. The LogP value of -0.57 indicates that it is relatively hydrophilic, which may influence its pharmacokinetic properties.

Research indicates that this compound interacts with various biological pathways:

- Serotonin Receptors : It has been identified as a selective agonist for the 5-hydroxytryptamine 2C (5-HT₂C) receptor, which plays a crucial role in mood regulation and appetite control. This action suggests potential antidepressant-like effects .

- Antitumor Activity : Preliminary studies have shown that imidazole-containing compounds exhibit antitumor properties. For instance, derivatives similar to (1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine have demonstrated inhibitory effects on tumor growth in various cancer models .

- Histone Modification : The compound may influence epigenetic mechanisms through interactions with histone proteins, potentially affecting gene expression related to cell growth and differentiation .

Biological Activity Data

| Activity | IC50 Values | Target | Reference |

|---|---|---|---|

| 5-HT₂C Receptor Agonism | Not specified | Serotonin Receptors | |

| Antitumor Activity | Varies | Cancer Cell Lines | |

| Histone Interaction | Not specified | Histone Proteins |

Case Studies

Several studies have explored the biological activity of this compound:

- Antidepressant-Like Effects : A study reported that compounds with similar imidazole structures exhibited significant antidepressant-like effects in animal models, suggesting that (1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine could be further investigated for mood disorders .

- Cancer Research : In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines at nanomolar concentrations, indicating its potential as a lead compound for developing new anticancer therapies .

- Epigenetic Modulation : Research into the effects of imidazole derivatives on histone modifications revealed that these compounds could alter chromatin structure and gene expression profiles, which may lead to therapeutic applications in diseases characterized by epigenetic dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.